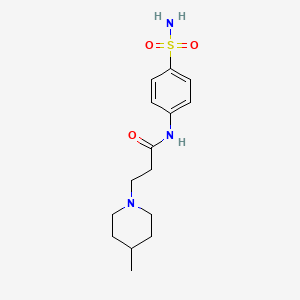

3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- It belongs to the class of sulfonamide antibiotics and is commonly used to treat bacterial infections.

- Sulfamethoxazole is often combined with trimethoprim (forming the drug co-trimoxazole) to enhance its efficacy.

3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide: , is a synthetic antibacterial compound.

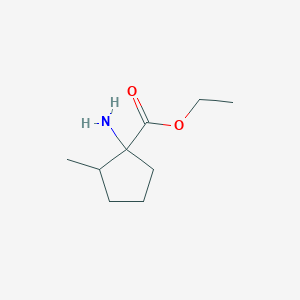

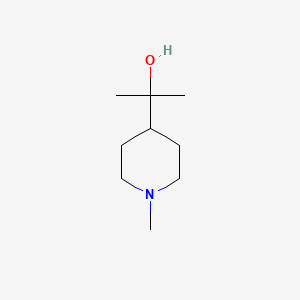

Méthodes De Préparation

Synthetic Routes: Sulfamethoxazole can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid chloride.

Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.

Industrial Production: Sulfamethoxazole is industrially produced using large-scale chemical processes. The exact industrial methods may vary depending on the manufacturer.

Analyse Des Réactions Chimiques

Reactions: Sulfamethoxazole can undergo various chemical transformations, including

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve catalytic hydrogenation.

Major Products: The major products of these reactions include derivatives of sulfamethoxazole with modified functional groups.

Applications De Recherche Scientifique

Medicine: Sulfamethoxazole is widely used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial diseases.

Chemistry: Researchers study its chemical properties, stability, and interactions with other compounds.

Industry: Sulfamethoxazole has applications in pharmaceutical manufacturing.

Mécanisme D'action

- Sulfamethoxazole inhibits bacterial growth by interfering with folic acid synthesis. It competitively inhibits dihydropteroate synthase, an enzyme involved in folate production.

- By disrupting folate metabolism, sulfamethoxazole prevents bacteria from synthesizing essential nucleic acids, leading to their death.

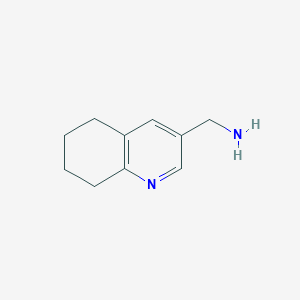

Comparaison Avec Des Composés Similaires

Similar Compounds: Other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole, share structural similarities with sulfamethoxazole.

Uniqueness: Sulfamethoxazole’s combination with trimethoprim (co-trimoxazole) sets it apart, providing synergistic antibacterial effects.

Propriétés

Formule moléculaire |

C15H23N3O3S |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |

InChI |

InChI=1S/C15H23N3O3S/c1-12-6-9-18(10-7-12)11-8-15(19)17-13-2-4-14(5-3-13)22(16,20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H2,16,20,21) |

Clé InChI |

JXKWIINSAIDBMM-UHFFFAOYSA-N |

SMILES canonique |

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)

![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)

![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)

![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)